![molecular formula C12H20N2O B2992295 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one CAS No. 1385696-33-2](/img/structure/B2992295.png)

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

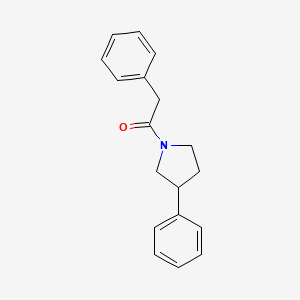

“1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one” is a chemical compound . It contains a total of 37 bonds, including 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of “1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one” includes a cyclopropylmethyl group attached to a diazaspirodecanone core . The structure contains a spirocyclic system, which is a type of cyclic system where two rings share a single atom .Scientific Research Applications

Synthesis and Biological Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized for screening as antihypertensive agents. Compounds with specific substitutions showed significant activity as alpha-adrenergic blockers in animal models, highlighting their potential in managing hypertension. These findings suggest that structural modifications of the diazaspiro[4.5]decan-2-one scaffold can lead to compounds with targeted biological activities (Caroon et al., 1981).

Stereoselective Synthesis

An efficient method for the stereoselective construction of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids was developed, demonstrating the compound's versatility in synthetic chemistry. This methodology was applied in the total synthesis of natural products, showcasing its potential in drug discovery and development (Ramakrishna & Sridhar, 2015).

Neuroprotective and Antihypoxic Actions

1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives exhibited potent inhibitory action on neural Ca-uptake and showed protective actions against brain edema and memory and learning deficits in animal models. These compounds provide a foundation for the development of new therapeutic agents targeting neurological conditions (Tóth et al., 1997).

Supramolecular Arrangements

Research into cyclohexane-5-spirohydantoin derivatives, including structures related to 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one, revealed insights into the relationship between molecular structure and crystal structure. The study highlighted the importance of substituents on the cyclohexane ring in supramolecular arrangements, contributing to our understanding of the structural characteristics that influence compound behavior (Graus et al., 2010).

properties

IUPAC Name |

1-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c15-11-3-4-12(5-7-13-8-6-12)14(11)9-10-1-2-10/h10,13H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZYOLPTWHSMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CCC23CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992212.png)

![Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate](/img/structure/B2992215.png)

![3-(3-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992216.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2992219.png)

![N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2992220.png)

![ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2992221.png)

![N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2992223.png)

![2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2992225.png)

![5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate](/img/structure/B2992229.png)

![methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B2992233.png)